molecular formula C13H12N4OS B2460563 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea CAS No. 899753-50-5

1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea

Cat. No. B2460563
CAS RN: 899753-50-5
M. Wt: 272.33
InChI Key: QIRTXONKJODCLQ-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea, also known as compound 1, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

The exact mechanism of action of 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 is not fully understood. However, it has been suggested that the anti-tumor activity of 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 may be due to its ability to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. The anti-inflammatory activity of 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 may be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activities, 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 has also been found to inhibit the growth of human hepatocellular carcinoma cells and induce apoptosis in human breast cancer cells. Furthermore, 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 has been shown to have antioxidant activity and to protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 has demonstrated potent anti-tumor and anti-inflammatory activities, making it a promising candidate for further research. However, one limitation of using 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1. One potential application is in the development of novel anti-tumor and anti-inflammatory therapies. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 and to identify its molecular targets. Other future directions include investigating the potential of 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 as an antioxidant and exploring its potential for use in combination with other therapeutic agents.
In conclusion, 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 is a synthetic 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea in the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 involves the reaction of 1H-indole-3-carboxylic acid with 4-methylthiazol-2-ylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with urea to yield the final product.

Scientific Research Applications

Compound 1 has been studied for its potential as a therapeutic agent in various scientific research applications. One study found that 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 exhibited potent anti-tumor activity in vitro against human gastric cancer cells by inducing cell cycle arrest and apoptosis. Another study demonstrated that 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 had potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

properties

IUPAC Name

1-(1H-indol-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-7-19-13(15-8)17-12(18)16-11-6-14-10-5-3-2-4-9(10)11/h2-7,14H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRTXONKJODCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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